REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([C@H:20]([CH3:24])[C:21]([OH:23])=[O:22])[CH:14]=[CH:13]2.[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][CH:36]=1)[CH:33]=[C:32]([CH:37]([CH3:41])[C:38]([OH:40])=[O:39])[CH:31]=[CH:30]2.[OH-].[Na+:43]>O>[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([CH:20]([CH3:24])[C:21]([OH:23])=[O:22])[CH:14]=[CH:13]2.[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][CH:36]=1)[CH:33]=[C:32]([C@H:37]([CH3:41])[C:38]([O-:40])=[O:39])[CH:31]=[CH:30]2.[Na+:43] |f:3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)[C@@H](C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The batch was agitated at 93.6°-94.0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Two clear liquid phases were obtained
|
Type
|
CUSTOM
|
Details
|
The total amount of water collected during the strip
|
Type
|
CUSTOM
|
Details
|
the amount of toluene removed
|
Type
|
TEMPERATURE
|
Details
|
cooled to 75° C. in 82 minutes
|
Duration
|
82 min
|
Type
|
STIRRING
|
Details
|
agitated at 75° C. for 60 minutes
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
settled well at the end of the 60-minute 75° C. ride
|
Type
|
WASH
|
Details
|
The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene
|
Type
|
WASH
|
Details
|
Totals of 483.77 and 127.61 grams of mother liquor and wash liquor
|
Type
|
CUSTOM
|
Details
|
were recovered
|
Type
|
CUSTOM
|
Details
|
after drying for 8 hours at 80°-90° C. and under full vacuum
|
Duration
|
8 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 580.68 g | |
YIELD: PERCENTYIELD | 91.64% |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)[C@@H](C(=O)[O-])C.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([C@H:20]([CH3:24])[C:21]([OH:23])=[O:22])[CH:14]=[CH:13]2.[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][CH:36]=1)[CH:33]=[C:32]([CH:37]([CH3:41])[C:38]([OH:40])=[O:39])[CH:31]=[CH:30]2.[OH-].[Na+:43]>O>[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([CH:20]([CH3:24])[C:21]([OH:23])=[O:22])[CH:14]=[CH:13]2.[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][CH:36]=1)[CH:33]=[C:32]([C@H:37]([CH3:41])[C:38]([O-:40])=[O:39])[CH:31]=[CH:30]2.[Na+:43] |f:3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)[C@@H](C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The batch was agitated at 93.6°-94.0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Two clear liquid phases were obtained
|
Type
|
CUSTOM
|
Details
|
The total amount of water collected during the strip
|
Type
|
CUSTOM
|
Details
|
the amount of toluene removed
|
Type
|
TEMPERATURE
|
Details
|
cooled to 75° C. in 82 minutes
|
Duration
|
82 min
|
Type
|
STIRRING
|
Details
|
agitated at 75° C. for 60 minutes
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
settled well at the end of the 60-minute 75° C. ride
|
Type
|
WASH
|
Details
|
The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene
|
Type
|
WASH
|
Details
|
Totals of 483.77 and 127.61 grams of mother liquor and wash liquor
|
Type
|
CUSTOM
|
Details
|
were recovered
|
Type
|
CUSTOM
|
Details
|
after drying for 8 hours at 80°-90° C. and under full vacuum
|
Duration
|
8 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 580.68 g | |
YIELD: PERCENTYIELD | 91.64% |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)[C@@H](C(=O)[O-])C.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([C@H:20]([CH3:24])[C:21]([OH:23])=[O:22])[CH:14]=[CH:13]2.[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][CH:36]=1)[CH:33]=[C:32]([CH:37]([CH3:41])[C:38]([OH:40])=[O:39])[CH:31]=[CH:30]2.[OH-].[Na+:43]>O>[CH3:8][O:9][C:10]1[CH:11]=[C:12]2[C:17](=[CH:18][CH:19]=1)[CH:16]=[C:15]([CH:20]([CH3:24])[C:21]([OH:23])=[O:22])[CH:14]=[CH:13]2.[CH3:25][O:26][C:27]1[CH:28]=[C:29]2[C:34](=[CH:35][CH:36]=1)[CH:33]=[C:32]([C@H:37]([CH3:41])[C:38]([O-:40])=[O:39])[CH:31]=[CH:30]2.[Na+:43] |f:3.4,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)[C@@H](C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Type
|
CUSTOM
|
Details
|
The batch was agitated at 93.6°-94.0° C. for 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Two clear liquid phases were obtained
|
Type
|
CUSTOM
|
Details
|
The total amount of water collected during the strip
|
Type
|
CUSTOM
|
Details
|
the amount of toluene removed
|
Type
|
TEMPERATURE
|
Details
|
cooled to 75° C. in 82 minutes
|
Duration
|
82 min
|
Type
|
STIRRING
|
Details
|
agitated at 75° C. for 60 minutes
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
settled well at the end of the 60-minute 75° C. ride
|
Type
|
WASH
|
Details
|
The centrifuge cake (sodium (S)-2-(6-methoxy-2-naphthyl)propionate monohydrate) was washed with 149.94 grams of hot (75° C.) toluene
|
Type
|
WASH
|
Details
|
Totals of 483.77 and 127.61 grams of mother liquor and wash liquor
|
Type
|
CUSTOM
|
Details
|
were recovered
|
Type
|
CUSTOM
|
Details
|
after drying for 8 hours at 80°-90° C. and under full vacuum
|
Duration
|
8 h
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)C(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 580.68 g | |
YIELD: PERCENTYIELD | 91.64% |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C2C=CC(=CC2=CC1)[C@@H](C(=O)[O-])C.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 67.29 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |